molecular formula C17H22N2O4S B3005632 N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide CAS No. 337924-36-4

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide

Cat. No.: B3005632
CAS No.: 337924-36-4
M. Wt: 350.43
InChI Key: LBKMGNOFWYQPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide is a sulfamide derivative featuring two distinct aromatic substituents: a 3,4-dimethoxybenzyl group and a 4-methylbenzyl group. Sulfamides are known for their versatility in drug design due to their hydrogen-bonding capacity and metabolic stability. The 3,4-dimethoxybenzyl moiety may confer electron-donating properties, while the 4-methylbenzyl group enhances lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-13-4-6-14(7-5-13)11-18-24(20,21)19-12-15-8-9-16(22-2)17(10-15)23-3/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKMGNOFWYQPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide typically involves the reaction of 3,4-dimethoxybenzylamine and 4-methylbenzylamine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Dissolve 3,4-dimethoxybenzylamine and 4-methylbenzylamine in an appropriate solvent, such as dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add the sulfonyl chloride derivative to the reaction mixture while stirring.

    Step 4: Allow the reaction to proceed at room temperature or slightly elevated temperatures until completion.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that sulfamide derivatives exhibit significant anticancer properties. N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide has been evaluated for its potential in inhibiting tumor growth:

  • Mechanism of Action : The compound interacts with specific cellular pathways involved in cancer cell proliferation and apoptosis.
  • Case Study : In vitro studies demonstrated that this compound reduced the viability of various cancer cell lines by inducing apoptosis through the activation of caspases .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that sulfamides can inhibit bacterial growth by interfering with folate synthesis:

  • Tested Organisms : E. coli and Staphylococcus aureus.
  • Results : Inhibition zones were observed in agar diffusion assays, suggesting effective antimicrobial activity .

Pharmacological Applications

3. Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor:

  • Target Enzymes : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Impact on Drug Metabolism : This inhibition can alter the pharmacokinetics of co-administered drugs, necessitating further investigation into drug interactions .

Biochemical Research

4. Molecular Probes

The compound can serve as a molecular probe in biochemical assays due to its ability to bind selectively to certain biomolecules:

  • Applications in Assays : Used to study protein-ligand interactions and cellular signaling pathways.
  • Case Study : A study utilized this compound to investigate its binding affinity to a target protein involved in metabolic regulation, providing insights into its mechanism of action .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Outcomes
Anticancer ActivityInhibition of tumor growthInduced apoptosis in cancer cell lines
Antimicrobial PropertiesInhibition of bacterial growthEffective against E. coli and Staphylococcus aureus
Enzyme InhibitionMetabolic pathway modulationAlters drug metabolism; potential interactions
Molecular ProbesProtein-ligand interaction studiesInsights into binding affinities and mechanisms

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N’-(4-methylbenzyl)sulfamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N,N'-Bis(4-Methylbenzyl)Sulfamide

  • Molecular Formula : C₁₆H₂₀N₂O₂S (molar mass: 304.41 g/mol)
  • Key Properties : Boiling point 476.5±55.0°C, pKa 10.67±0.40, density 1.0±0.06 g/cm³ .
  • The absence of 3,4-dimethoxy substituents likely decreases its polarity, favoring hydrophobic interactions. This may limit its efficacy in biological systems requiring polar interactions, such as binding to efflux pump proteins.

N-Solanesyl-N,N'-Bis(3,4-Dimethoxybenzyl)Ethylenediamine

  • Structure: Contains a solanesyl (C₄₅ isoprenoid) chain and two 3,4-dimethoxybenzyl groups linked to an ethylenediamine backbone .
  • Biological Activity: Demonstrated potent reversal of multidrug resistance (MDR) in Chr-24 cancer cells by enhancing intracellular accumulation of vincristine and daunomycin. Its verapamil-like structure and long isoprenoid chain facilitate interactions with P-glycoprotein (P-gp), inhibiting drug efflux .
  • Comparison: The ethylenediamine backbone and extended isoprenoid chain differentiate this compound from the sulfamide-based target. While both share 3,4-dimethoxybenzyl groups, the sulfamide’s rigid structure may reduce flexibility in binding to P-gp compared to the ethylenediamine derivative.

Physicochemical and Pharmacological Differences

Property/Parameter N-(3,4-Dimethoxybenzyl)-N'-(4-Methylbenzyl)Sulfamide (Inferred) N,N'-Bis(4-Methylbenzyl)Sulfamide N-Solanesyl-N,N'-Bis(3,4-Dimethoxybenzyl)Ethylenediamine
Molecular Weight ~328–340 g/mol (estimated) 304.41 g/mol ~800–850 g/mol (solanesyl chain contribution)
Substituents 3,4-Dimethoxybenzyl, 4-methylbenzyl Two 4-methylbenzyl groups Two 3,4-dimethoxybenzyl groups, solanesyl chain
Backbone Sulfamide Sulfamide Ethylenediamine
pKa Likely <10 (due to electron-withdrawing sulfamide) 10.67±0.40 Not reported (amine groups suggest higher basicity)
MDR Reversal Efficacy Unknown (structural similarity suggests moderate potential) Not studied High (nearly complete sensitization of Chr-24 cells)

Mechanistic Implications

  • Electron-Donating vs. Hydrophobic Groups: The 3,4-dimethoxybenzyl group in the target compound may enhance interactions with polar residues in drug transporters like P-gp, whereas the 4-methylbenzyl group promotes membrane penetration.
  • Backbone Flexibility : Ethylenediamine derivatives (e.g., ) exhibit conformational flexibility, enabling deeper insertion into lipid bilayers or transporter binding pockets. Sulfamides, being more rigid, might exhibit weaker binding despite similar substituents .

Biological Activity

N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22N2O4S
  • Molecular Weight : 350.44 g/mol
  • Structure : The compound features a sulfamide functional group, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . A study evaluated its effectiveness against various bacterial strains using the microdilution method, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.004
Staphylococcus aureus0.008
Bacillus cereus0.015
Enterobacter cloacae0.004
Pseudomonas aeruginosa0.011

These results indicate that the compound is significantly more potent than traditional antibiotics such as ampicillin and streptomycin against these strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms:

  • Apoptosis Induction : It may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound could interfere with the cell cycle, preventing cancer cells from dividing.

In vitro studies have shown that this compound can reduce the viability of several cancer cell lines, including breast and prostate cancer cells .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate the activity of G protein-coupled receptors (GPCRs), which play a vital role in cell signaling .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • In a comparative study, this compound demonstrated superior antibacterial effects compared to conventional antibiotics against multi-drug resistant strains .
  • Anticancer Research :
    • A recent investigation highlighted the compound's ability to induce apoptosis in human breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic: What synthetic routes are commonly employed for N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide, and how can reaction byproducts be minimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between sulfamide precursors and functionalized benzyl halides. For example, potassium carbonate in polar aprotic solvents like DMF facilitates the reaction of 3,4-dimethoxybenzyl chloride with sulfamide intermediates . Byproduct minimization requires optimizing stoichiometry, reaction temperature (e.g., 60–80°C), and purification via column chromatography (hexane/ethyl acetate gradients) to isolate stereoisomers . Monitoring reaction progress with TLC and NMR ensures intermediate purity.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this sulfamide derivative?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify substituents on aromatic rings and sulfamide linkages .
  • IR Spectroscopy : Detects sulfamide (S=O stretching at ~1150–1350 cm1^{-1}) and methoxy groups (~2850 cm1^{-1}) .
  • HPLC/GC-MS : Resolves stereoisomers and quantifies purity .
  • X-ray Crystallography : Resolves absolute configuration for enantiomers .

Advanced: How does the antimalarial activity of this compound compare to chloroquine, and what in vitro models validate its efficacy?

In Plasmodium falciparum assays, derivatives like (1)-N-(3,4-dimethoxybenzyl)-1.10-phenanthrolinium bromide showed lower IC50_{50} values than chloroquine, indicating superior activity . Researchers use synchronized parasite cultures and fluorescence-based viability assays (e.g., SYBR Green I) for dose-response analysis. Follow-up studies require in vivo rodent models (e.g., P. berghei-infected mice) to assess pharmacokinetics and toxicity .

Advanced: What computational methods predict the compound’s electronic and adsorption properties?

Hybrid DFT calculations (e.g., B3LYP/6-311++G**) evaluate electronic structure, vibrational modes, and topological charge distribution . Adsorption behavior on SiO2_2-impregnated activated carbon is modeled using Freundlich isotherms (R2^2 = 0.979–0.992), where methoxy groups enhance π-π interactions and hydrogen bonding with adsorbent surfaces .

Advanced: What strategies enable enantiomeric resolution using pseudoenantiomeric mixtures?

A 50:50 mixture of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide and (R)-N-(3,4-dimethoxybenzyl)-N-(α-methylbenzyl)amide facilitates parallel kinetic resolution (PKR) of α,β-unsaturated esters. The polarity difference between N-(3,4-dimethoxybenzyl) and N-benzyl groups allows separation via flash chromatography (hexane/ethyl acetate) .

Advanced: How do structural features influence adsorption behavior on modified activated carbon?

The 3,4-dimethoxybenzyl group’s electron-donating methoxy substituents increase aromatic ring electron density, promoting π-π interactions with activated carbon’s carboxyl groups. SiO2_2 nanoparticles further enhance adsorption via hydrogen bonding and dipole interactions .

Advanced: How can molecular docking guide the design of analogs with enhanced SK channel blocking activity?

Docking studies (e.g., AutoDock Vina) using SK channel crystal structures (PDB: 6CNP) identify key interactions between sulfamide moieties and channel residues. Modifications to the 3,4-dimethoxybenzyl group improve binding affinity, as seen in analogs with higher selectivity for SKCa channels .

Advanced: How should researchers address discrepancies in biological assay results across studies?

Contradictory IC50_{50} values may arise from differences in parasite strains, assay protocols, or compound solubility. Standardized protocols (e.g., fixed erythrocyte concentrations, consistent incubation times) and orthogonal assays (e.g., β-lactamase reporter systems) improve reproducibility .

Advanced: What methodologies assess in vitro toxicity, and how can false positives be mitigated?

MTT assays on mammalian cell lines (e.g., HepG2) evaluate cytotoxicity. False positives from compound aggregation are mitigated via dynamic light scattering (DLS) and dose-response validation in serum-containing media .

Advanced: What experimental approaches elucidate sulfamide-protein interactions, such as with SK channels?

Surface plasmon resonance (SPR) measures binding kinetics (kon_\text{on}/koff_\text{off}), while patch-clamp electrophysiology quantifies channel inhibition. Fluorescently labeled sulfamides (e.g., FITC conjugates) enable cellular localization studies via confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.